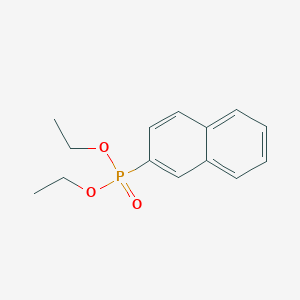

Diethyl naphthalen-2-ylphosphonate

Numéro de catalogue B8386118

Poids moléculaire: 264.26 g/mol

Clé InChI: HDZBTSXGRRHMDX-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US09200018B2

Procedure details

1-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate (25 mg, 0.073 mmol), Cesium Fluoride (60 mg, 0.395 mmol), Triethtyl phosphite (47 mg, 0.287 mmol), Acetonitrile (1 ml): Reaction Time 24 h; Rf: 0.3 (1:3 EtOAc:Pet. Ether); Thick oil; 15.5 mg, 82%; 1H NMR (400 MHz, CDCl3, TMS) δ 8.44 (d, J=15.6 Hz, 1H), 7.97-7.85 (m, 3H), 7.81-7.72 (m, 1H), 7.64-7.52 (m, 2H), 4.26-4.05 (m, 4H), 1.34 (t, J=7.0 Hz, 6H); 13C NMR (100 MHz, CDCl3, TMS) δ 135.0 (d, J=2.3 Hz), 134.0 (d, J=10.0 Hz), 132.3 (d, J=16.2 Hz), 128.9, 128.3 (d, J=14.7 Hz), 128.2, 127.8, 126.8, 126.4 (d, J=9.2 Hz), 125.3 (d, J=188.1 Hz), 62.1 (d, J=5.4 Hz), 16.3 (d, J=6.2 Hz); 31P NMR (162 MHz, CDCl3) δ 19.1; Mass (M+Na)+ 287; Known compound, Lit. M. Kalek, A. Ziadi, J. Stawinski, Org. Lett. 2008, 10, 4637.

Quantity

25 mg

Type

reactant

Reaction Step One

[Compound]

Name

Pet. Ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

FC(F)(F)S(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1[Si](C)(C)C)(=O)=O.[F-].[Cs+].[P:25]([O-:28])([O-:27])[O-:26].[C:29](#N)[CH3:30].[CH3:32][CH2:33]OC(C)=O>>[CH:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[CH:16][C:7]=1[P:25](=[O:28])([O:27][CH2:29][CH3:30])[O:26][CH2:32][CH3:33] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 mg

|

|

Type

|

reactant

|

|

Smiles

|

FC(S(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)[Si](C)(C)C)(F)F

|

|

Name

|

|

|

Quantity

|

60 mg

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[Cs+]

|

|

Name

|

|

|

Quantity

|

47 mg

|

|

Type

|

reactant

|

|

Smiles

|

P([O-])([O-])[O-]

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOC(=O)C

|

Step Three

[Compound]

|

Name

|

Pet. Ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=C(C=CC2=CC=CC=C12)P(OCC)(OCC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |